

# AZD-4769: No Evidence in Asthma and Respiratory Disease Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD-4769

Cat. No.: B1574567

[Get Quote](#)

Following a comprehensive review of available scientific literature and clinical trial data, there is no evidence to suggest that **AZD-4769**, an epidermal growth factor receptor (EGFR) antagonist, has been investigated for the treatment of asthma or other respiratory diseases. Development of **AZD-4769** by AstraZeneca has been discontinued, with its research primarily focused on oncology.<sup>[1]</sup>

Publicly accessible information and research publications do not contain any preclinical or clinical data related to the use of **AZD-4769** in respiratory models or patients. Therefore, application notes, experimental protocols, and detailed data presentations for **AZD-4769** in the context of asthma and respiratory disease cannot be provided.

Research in severe asthma and other respiratory conditions continues to explore various biological pathways. Current investigations by AstraZeneca and other pharmaceutical companies are focused on different therapeutic targets. For instance, AstraZeneca has studied AZD9412, an inhaled interferon beta-1a, for its potential to prevent asthma exacerbations triggered by upper respiratory tract infections.<sup>[2]</sup> Other companies are actively developing biologics targeting inflammatory pathways, such as depemokimab (targeting IL-5) and dupilumab (targeting the IL-4/IL-13 pathway), which have shown promise in clinical trials for severe asthma.<sup>[3][4][5][6][7]</sup>

It is important for researchers, scientists, and drug development professionals to focus on therapeutic agents with a documented rationale and supporting data in the specific disease area of interest. For asthma and respiratory diseases, the scientific community's efforts are

currently directed towards understanding and targeting the complex inflammatory cascades involved in these conditions, utilizing a range of novel biologics and small molecules distinct from EGFR inhibitors like **AZD-4769**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AZD-4769 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. INEXAS: A Phase 2 Randomized Trial of On-demand Inhaled Interferon Beta-1a in Severe Asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What's the latest update on the ongoing clinical trials related to Asthma? [synapse.patsnap.com]
- 4. gsk.com [gsk.com]
- 5. Twice-Yearly Depemokimab in Severe Asthma with an Eosinophilic Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Baseline Characteristics of Dupilumab-Treated Patients with Asthma in the Real World: The RAPID Global Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD-4769: No Evidence in Asthma and Respiratory Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574567#azd-4769-in-asthma-and-respiratory-disease-research>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)